![molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3](/img/structure/B14705691.png)
6-Methyl-11H-benzo[A]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-11H-benzo[A]carbazole is a polycyclic aromatic hydrocarbon with a molecular formula of C17H13N This compound is a derivative of carbazole, featuring a methyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-11H-benzo[A]carbazole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of carbazole with methylating agents under acidic conditions. Another approach involves the cyclization of appropriate precursors using Lewis acid catalysts .
Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-11H-benzo[A]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Applications De Recherche Scientifique
6-Methyl-11H-benzo[A]carbazole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocycles.
Biology: Studies have explored its potential as a biological probe due to its fluorescent properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive carbazole derivatives.
Mécanisme D'action
The mechanism of action of 6-Methyl-11H-benzo[A]carbazole involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
11H-benzo[A]carbazole: Lacks the methyl group at the 6th position, resulting in different chemical reactivity and biological activity.
3,6-Dimethyl-9H-carbazole: Contains two methyl groups, leading to distinct electronic and steric properties.
4H-benzo[def]carbazole: Features a different ring fusion pattern, affecting its chemical behavior and applications
Propriétés
Numéro CAS |
14842-92-3 |
|---|---|
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
6-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3 |
Clé InChI |
FELXDLPTDFPJNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




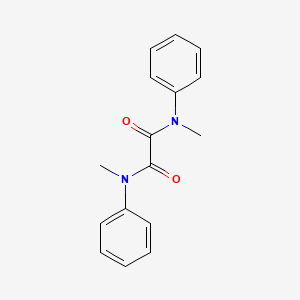
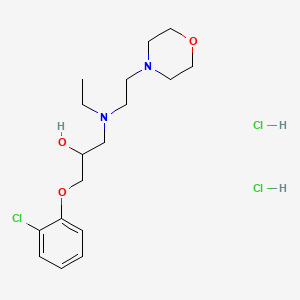

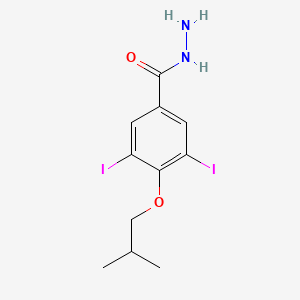

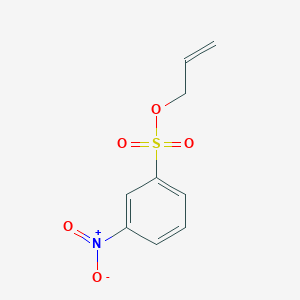
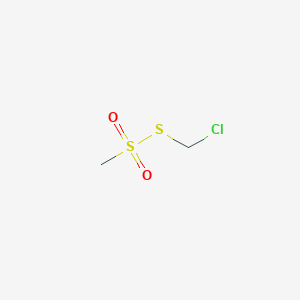

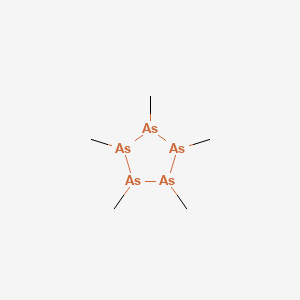
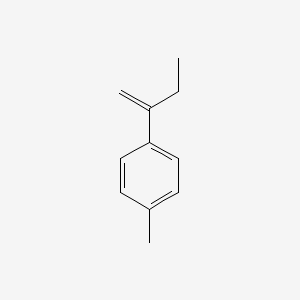
![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

